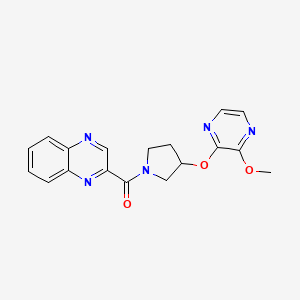

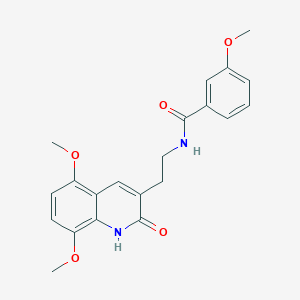

![molecular formula C21H13F3N2O2 B2417221 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline CAS No. 866155-21-7](/img/structure/B2417221.png)

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline is a synthetic organic compound with the molecular formula C21H13F3N2O2 . It has an average mass of 382.335 Da and a monoisotopic mass of 382.092926 Da .

Synthesis Analysis

An efficient synthesis of 4-phenoxyquinazoline derivatives involves the use of starting materials such as quinazolin-4(3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline compounds with high yields and broad substrate scope .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline are not explicitly mentioned in the search results. The molecular formula is C21H13F3N2O2, and it has an average mass of 382.335 Da . For more detailed properties such as melting point, boiling point, solubility, etc., specific experimental data would be required.Scientific Research Applications

Efficient Synthesis of Heterocyclic Compounds

This compound is used in the efficient synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives . The synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of these compounds with high yields and broad substrate scope .

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, including “2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antimicrobial Properties

These derivatives have shown promising antimicrobial properties . Due to the appearance of drug-resistant bacterial strains, there is an escalating need for the development of novel antibiotics to treat the resistant bacteria strain .

Anti-inflammatory and Antitubercular Activities

Quinazoline derived compounds, including “2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline”, have shown anti-inflammatory and antitubercular activities .

Anticancer Properties

Quinazoline derived compounds have been used for the treatment of lung and pancreatic cancers . For example, erlotinib and gefitinib are quinazoline derived compounds used for the treatment of these cancers .

Use in Coatings

“2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline” has been used in the preparation of anodic layers in coatings .

properties

IUPAC Name |

2-phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O2/c22-21(23,24)28-16-10-6-9-15(13-16)27-20-17-11-4-5-12-18(17)25-19(26-20)14-7-2-1-3-8-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNZZVULUINDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

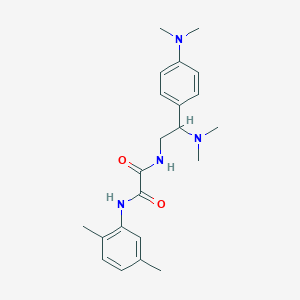

![N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride](/img/structure/B2417141.png)

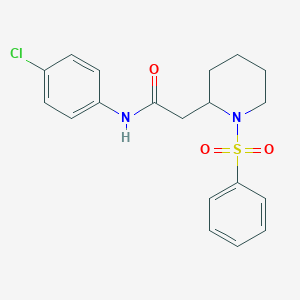

![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)

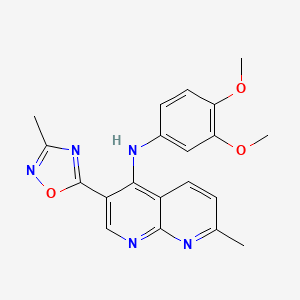

![N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2417143.png)

![1-{1-[1-(2,6-difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2417145.png)

![5,6-dimethyl-3-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2417147.png)

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417152.png)

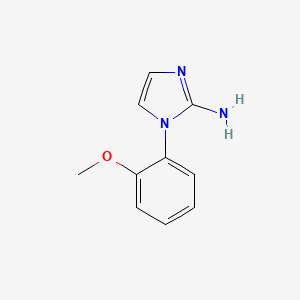

![N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2417156.png)

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)